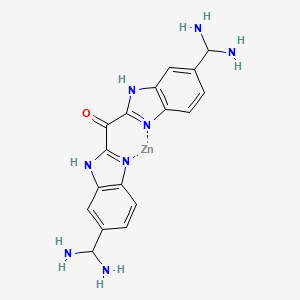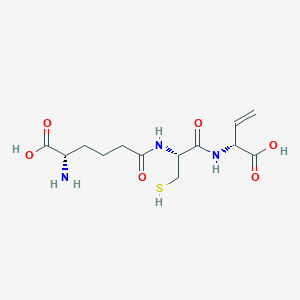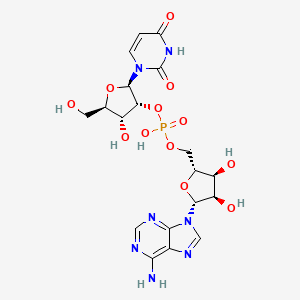
Uridylyl-2'-5'-phospho-adenosine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Uridylyl-2’-5’-Phospho-Adenosine typically involves the coupling of uridine and adenosine monophosphate through a phosphodiester bond. The reaction conditions often require the presence of activating agents such as carbodiimides or phosphoramidites to facilitate the formation of the phosphodiester linkage .
Industrial Production Methods
Industrial production of Uridylyl-2’-5’-Phospho-Adenosine may involve large-scale enzymatic synthesis using ribonuclease enzymes to catalyze the formation of the phosphodiester bond. This method ensures high specificity and yield, making it suitable for large-scale production .
Chemical Reactions Analysis
Types of Reactions
Uridylyl-2’-5’-Phospho-Adenosine can undergo various chemical reactions, including:
Hydrolysis: The compound can be hydrolyzed by ribonucleases, breaking the phosphodiester bond.
Oxidation and Reduction: Although less common, the purine and pyrimidine bases can undergo oxidation and reduction reactions under specific conditions.
Common Reagents and Conditions
Hydrolysis: Typically involves the use of ribonuclease enzymes under mild aqueous conditions.
Oxidation: Can be carried out using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reducing agents like sodium borohydride can be used for reduction reactions.
Major Products
Hydrolysis: Produces uridine and adenosine monophosphate.
Oxidation and Reduction: Results in modified nucleotides with altered functional groups.
Scientific Research Applications
Uridylyl-2’-5’-Phospho-Adenosine has several applications in scientific research:
Biochemistry: Used as a substrate in studies of ribonuclease activity and RNA processing.
Molecular Biology: Serves as a model compound for studying nucleotide interactions and enzymatic mechanisms.
Medicine: Potential applications in drug development and therapeutic interventions targeting RNA-related processes
Mechanism of Action
The mechanism of action of Uridylyl-2’-5’-Phospho-Adenosine involves its interaction with ribonuclease enzymes, which recognize and cleave the phosphodiester bond. This interaction is facilitated by specific binding sites on the enzyme that accommodate the nucleotide structure, leading to the hydrolysis of the compound .
Comparison with Similar Compounds
Similar Compounds
Uridylyl-2’-5’-Phospho-Guanosine: Another purine ribonucleoside monophosphate with similar structural features.
Uridylyl-2’-5’-Phospho-Cytidine: A pyrimidine ribonucleoside monophosphate with comparable properties.
Uniqueness
Uridylyl-2’-5’-Phospho-Adenosine is unique due to its specific purine-pyrimidine linkage, which provides distinct biochemical properties and interactions compared to other nucleotides. This uniqueness makes it a valuable tool in studying nucleotide interactions and enzymatic processes .
Properties
Molecular Formula |
C19H24N7O12P |
|---|---|
Molecular Weight |
573.4 g/mol |
IUPAC Name |
[(2R,3S,4R,5R)-5-(6-aminopurin-9-yl)-3,4-dihydroxyoxolan-2-yl]methyl [(2R,3R,4R,5R)-2-(2,4-dioxopyrimidin-1-yl)-4-hydroxy-5-(hydroxymethyl)oxolan-3-yl] hydrogen phosphate |
InChI |
InChI=1S/C19H24N7O12P/c20-15-10-16(22-5-21-15)26(6-23-10)17-13(31)11(29)8(37-17)4-35-39(33,34)38-14-12(30)7(3-27)36-18(14)25-2-1-9(28)24-19(25)32/h1-2,5-8,11-14,17-18,27,29-31H,3-4H2,(H,33,34)(H2,20,21,22)(H,24,28,32)/t7-,8-,11-,12-,13-,14-,17-,18-/m1/s1 |
InChI Key |
QARCCHXXGAIRFS-KPKSGTNCSA-N |
Isomeric SMILES |
C1=CN(C(=O)NC1=O)[C@H]2[C@@H]([C@@H]([C@H](O2)CO)O)OP(=O)(O)OC[C@@H]3[C@H]([C@H]([C@@H](O3)N4C=NC5=C(N=CN=C54)N)O)O |
Canonical SMILES |
C1=CN(C(=O)NC1=O)C2C(C(C(O2)CO)O)OP(=O)(O)OCC3C(C(C(O3)N4C=NC5=C(N=CN=C54)N)O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


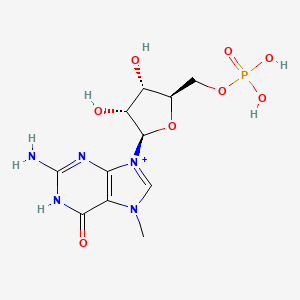


![(2S)-2-[[4-[(3R)-6-(2,4-diamino-6-oxo-1,3-diazinan-5-yl)-1,1,1-trifluoro-2,2-dihydroxyhexan-3-yl]benzoyl]amino]pentanedioic acid](/img/structure/B10777235.png)
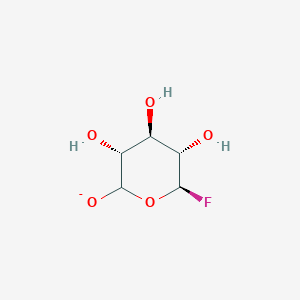
![2-{5-[Amino(iminio)methyl]-6-fluoro-1H-benzimidazol-2-YL}-6-[(2-methylcyclohexyl)oxy]benzenolate](/img/structure/B10777248.png)
![(2S)-2-[(2-azaniumylacetyl)amino]-7-[[(1R)-1-carboxyethyl]amino]-7-oxoheptanoate](/img/structure/B10777259.png)
![16-[Amino(hydroxy)methoxy]-12-hydroxy-20-[11-[hydroxymethyl(methyl)amino]-2,8-dimethoxy-3,7,9-trimethyl-6-oxoundec-10-enyl]-10,22-dimethoxy-11,14,21-trimethyl-3,7,19,27-tetraoxa-29,30,31-triazatetracyclo[24.2.1.12,5.16,9]hentriaconta-1(28),2(31),4,6(30),8,24,26(29)-heptaen-18-one](/img/structure/B10777265.png)

![6-[[5-[5-[[4-[3,4-Dihydroxy-6-(hydroxymethyl)-5-[3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyoxan-2-yl]oxy-5,6-dihydroxy-3-(hydroxymethyl)cyclohex-2-en-1-yl]amino]-3,4-dihydroxy-6-methyloxan-2-yl]oxy-3,4-dihydroxy-6-(hydroxymethyl)oxan-2-yl]oxymethyl]oxane-2,3,4,5-tetrol](/img/structure/B10777283.png)
